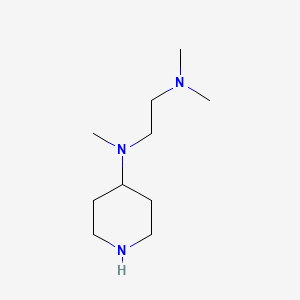

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

Vue d'ensemble

Description

N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine is a chemical compound with the molecular formula C10H23N3. It is a tertiary amine that features a piperidine ring and two ethane-1,2-diamine groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine typically involves the reaction of piperidine with ethane-1,2-diamine in the presence of methylating agents. One common method is the alkylation of piperidine with ethane-1,2-diamine followed by methylation using methyl iodide or methyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis. The final product is often obtained as a trihydrochloride salt to improve its stability and handling properties .

Analyse Des Réactions Chimiques

Types of Reactions

N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Halogenated compounds such as alkyl halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: N-oxides of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact effectively with biological targets due to the presence of nitrogen atoms, which can form hydrogen bonds and engage in various non-covalent interactions.

Case Study: Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds containing piperidine moieties have been shown to inhibit specific protein kinases involved in cancer progression, making them potential candidates for cancer therapy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.

Example: Synthesis of Piperidine Derivatives

Recent advancements have highlighted methods for synthesizing functionalized piperidine derivatives through chemoselective reactions. These derivatives are crucial in developing drugs for neurological disorders such as Alzheimer's disease .

Catalysis

This compound has been utilized as a catalyst in several organic reactions. Its ability to stabilize reaction intermediates enhances the efficiency of chemical processes.

Application: Hydrogenation Reactions

In hydrogenation processes, this compound has demonstrated effectiveness in facilitating the conversion of various substrates into their corresponding saturated compounds. The mild conditions required for these reactions make it an attractive option for industrial applications .

Biological Studies

The compound's interaction with biological systems has been explored in various studies, particularly concerning its role in modulating enzymatic activities.

Case Study: Enzyme Inhibition

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, suggesting its potential use in developing therapeutic agents targeting metabolic disorders .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting biochemical pathways. Its piperidine ring and diamine groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their function.

Comparaison Avec Des Composés Similaires

N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine can be compared with other similar compounds, such as:

N,N-dimethylpiperidin-4-amine: Lacks the ethane-1,2-diamine group, resulting in different reactivity and applications.

N,N,N’-trimethyl-N’-piperidin-4-ylmethane-1,2-diamine: Similar structure but with a methane group instead of ethane, leading to variations in chemical properties and uses.

N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,3-diamine: Contains an ethane-1,3-diamine group, which affects its binding affinity and reactivity.

The uniqueness of N,N,N’-trimethyl-N’-piperidin-4-ylethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine, commonly referred to as TMPPD, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

TMPPD is characterized by its unique piperidine ring structure combined with an ethane-1,2-diamine moiety. This configuration allows for significant interactions with biological targets, including enzymes and receptors. The presence of the trimethyl group enhances its solubility and reactivity.

TMPPD operates primarily through:

- Enzyme Inhibition : It can act as an inhibitor for various enzymes, altering their activity and affecting metabolic pathways. Its structural similarity to biologically active amines facilitates binding to enzyme active sites.

- Receptor Binding : The compound can also interact with neurotransmitter receptors, potentially influencing signaling pathways in the nervous system.

1. Medicinal Chemistry

TMPPD has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that TMPPD exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Properties : Research indicates that TMPPD may have anticancer effects, particularly through mechanisms involving apoptosis induction in cancer cells.

2. Enzyme Mechanism Studies

The compound is employed in studying enzyme mechanisms, particularly those involved in drug metabolism and detoxification processes. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research .

Comparative Analysis with Similar Compounds

To understand the uniqueness of TMPPD, it can be compared with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N,N-dimethylpiperidin-4-amine | Lacks ethane-1,2-diamine group | Different reactivity; limited applications |

| N,N,N'-trimethyl-N'-piperidin-4-ylmethane-1,2-diamine | Methane group instead of ethane | Variations in chemical properties |

| N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,3-diamine | Contains ethane-1,3-diamine group | Affects binding affinity |

Study on Antibacterial Activity

A notable study evaluated the antibacterial efficacy of TMPPD against E. coli and S. aureus. Results indicated that TMPPD exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

Research focusing on the SAR of TMPPD revealed that modifications in the alkyl chain length and branching significantly influenced its binding affinity to target enzymes . The study utilized differential scanning fluorimetry to assess binding interactions.

Propriétés

IUPAC Name |

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-12(2)8-9-13(3)10-4-6-11-7-5-10/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSYQVSXEGDEID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338888 | |

| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889940-14-1 | |

| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.